

# Application Notes and Protocols for $\text{TiZnO}_3$ in Environmental Remediation

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## Compound of Interest

Compound Name: Titanium zinc oxide ( $\text{TiZnO}_3$ )

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## Introduction

Titanium zinc oxide ( $\text{TiZnO}_3$ ), often in the form of a composite or doped material ( $\text{TiO}_2/\text{ZnO}$ ), has emerged as a promising candidate for environmental remediation. Its unique electronic and surface properties make it an effective photocatalyst for the degradation of organic pollutants and a robust adsorbent for the removal of heavy metals from aqueous solutions. These application notes provide an overview of the key applications, detailed experimental protocols, and the underlying mechanisms of  $\text{TiZnO}_3$  in environmental remediation.

## Key Applications

The primary applications of  $\text{TiZnO}_3$  in environmental remediation are:

- **Photocatalytic Degradation of Organic Pollutants:**  $\text{TiZnO}_3$  composites are highly effective in breaking down a wide range of organic contaminants, including synthetic dyes, phenols, and pesticides, into less harmful substances through photocatalysis.<sup>[1][2]</sup>
- **Adsorption of Heavy Metals:** The high surface area and affinity of  $\text{TiZnO}_3$ -based materials enable the efficient removal of toxic heavy metal ions such as lead ( $\text{Pb}^{2+}$ ) and cadmium ( $\text{Cd}^{2+}$ ) from contaminated water.<sup>[3]</sup>

## Data Presentation

## Table 1: Photocatalytic Degradation of Organic Pollutants using TiO<sub>2</sub>/ZnO Composites

Pollutant	Initial Concentration (mg/L)	Catalyst	Catalyst Concentration	Light Source	Degradation Efficiency (%)	Time (min)	Reference
Methylene Blue	40	ZnO	0.2 g/L	Visible Light (150W Halogen Lamp)	97.50	60	[4]
Methylene Blue	40	Black TiO <sub>2</sub>	0.2 g/L	Visible Light (150W Halogen Lamp)	90.0	60	[4]
Phenol	40	ZnO	0.2 g/L	Visible Light (150W Halogen Lamp)	75.15	60	[5]
Phenol	40	Black TiO <sub>2</sub>	0.2 g/L	Visible Light (150W Halogen Lamp)	61.05	60	[5]
Rhodamine B	10	TiO <sub>2</sub>	1 g/L	Solar Light	~100	35	
Rhodamine B	10	ZnO	1 g/L	Solar Light	>50	120	
Acridine Orange	Not Specified	TiO <sub>2</sub>	Not Specified	Solar Light	~100	35	
Acridine Orange	Not Specified	ZnO	Not Specified	Solar Light	~100	50	

**Table 2: Adsorption of Heavy Metals using ZnO and TiO<sub>2</sub>@ZnO Monoliths**

Heavy Metal	Adsorbent	Maximum Adsorption Capacity (mg/g)	pH	Kinetic Model	Isotherm Model	Reference
Pb <sup>2+</sup>	ZnO monolith	790	6	Pseudo-second order	Freundlich	[3]
Pb <sup>2+</sup>	TiO <sub>2</sub> @ZnO monolith	978	6	Pseudo-second order	Freundlich	[3]
Cd <sup>2+</sup>	ZnO monolith	643	6	Pseudo-second order	Freundlich	[3]
Cd <sup>2+</sup>	TiO <sub>2</sub> @ZnO monolith	786	6	Pseudo-second order	Freundlich	[3]

## Experimental Protocols

### Protocol 1: Photocatalytic Degradation of Methylene Blue

This protocol describes the procedure for evaluating the photocatalytic activity of a TiO<sub>2</sub>/ZnO composite in the degradation of methylene blue (MB) dye under visible light irradiation.[4]

Materials:

- TiO<sub>2</sub>/ZnO nanocomposite powder
- Methylene blue (MB)

- Deionized water
- 150 mL glass reactor
- 150 W halogen lamp (as a visible light source)
- Magnetic stirrer
- UV-Vis spectrophotometer
- Centrifuge

#### Procedure:

- **Preparation of MB Solution:** Prepare a 40 mg/L stock solution of methylene blue in deionized water.
- **Catalyst Suspension:** In the 150 mL glass reactor, add 50 mL of the 40 mg/L MB solution. Disperse a fixed amount of the TiO<sub>2</sub>/ZnO nanocomposite powder to achieve a final concentration of 0.2 g/L.
- **Adsorption-Desorption Equilibrium:** Stir the suspension in the dark for 20 minutes to allow the dye molecules to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.
- **Photocatalytic Reaction:** Place the reactor under the 150 W halogen lamp and turn on the light to initiate the photocatalytic reaction. Continue stirring the suspension throughout the experiment.
- **Sampling:** At regular time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot of the suspension from the reactor.
- **Sample Analysis:** Centrifuge the collected samples to separate the photocatalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of MB by measuring the absorbance at its maximum wavelength (around 664 nm).
- **Calculation of Degradation Efficiency:** The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) =  $[(C_0 - C_t) / C_0] * 100$  where  $C_0$  is the initial

concentration of MB and  $C_t$  is the concentration at time 't'.

## Protocol 2: Adsorption of Lead ( $Pb^{2+}$ ) Ions

This protocol outlines the methodology for assessing the adsorption capacity of a  $TiO_2/ZnO$  composite for lead ions from an aqueous solution.[3]

Materials:

- $TiO_2/ZnO$  adsorbent
- Lead nitrate ( $Pb(NO_3)_2$ ) or other soluble lead salt
- Deionized water
- Conical flasks or beakers
- Orbital shaker or magnetic stirrer
- pH meter
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment

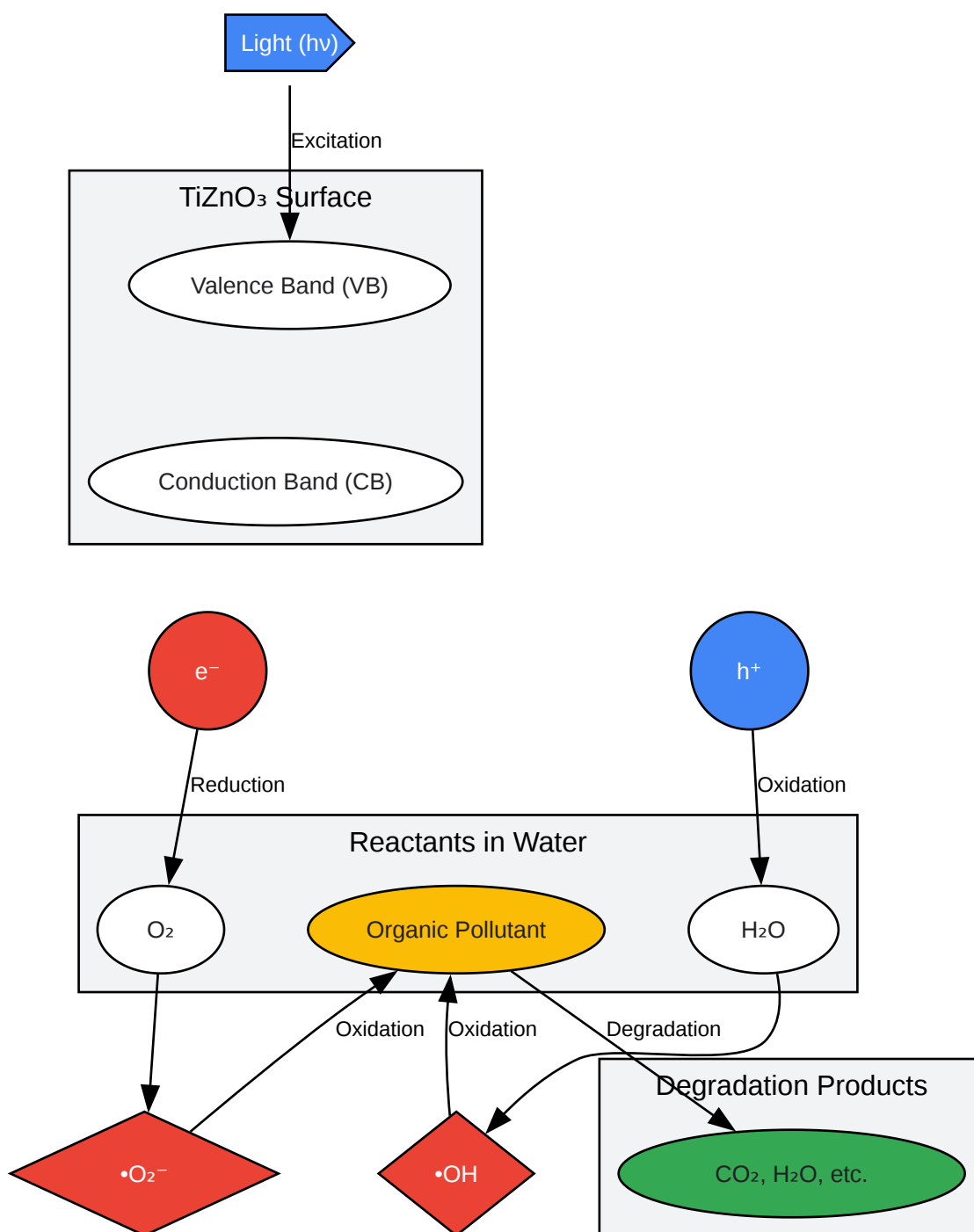
Procedure:

- Preparation of  $Pb^{2+}$  Solution: Prepare a stock solution of a known concentration of  $Pb^{2+}$  ions (e.g., 100 mg/L) by dissolving the appropriate amount of lead salt in deionized water.
- Batch Adsorption Experiments:
  - In a series of conical flasks, add a fixed volume of the  $Pb^{2+}$  solution (e.g., 50 mL).
  - Adjust the pH of the solutions to the desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M NaOH.

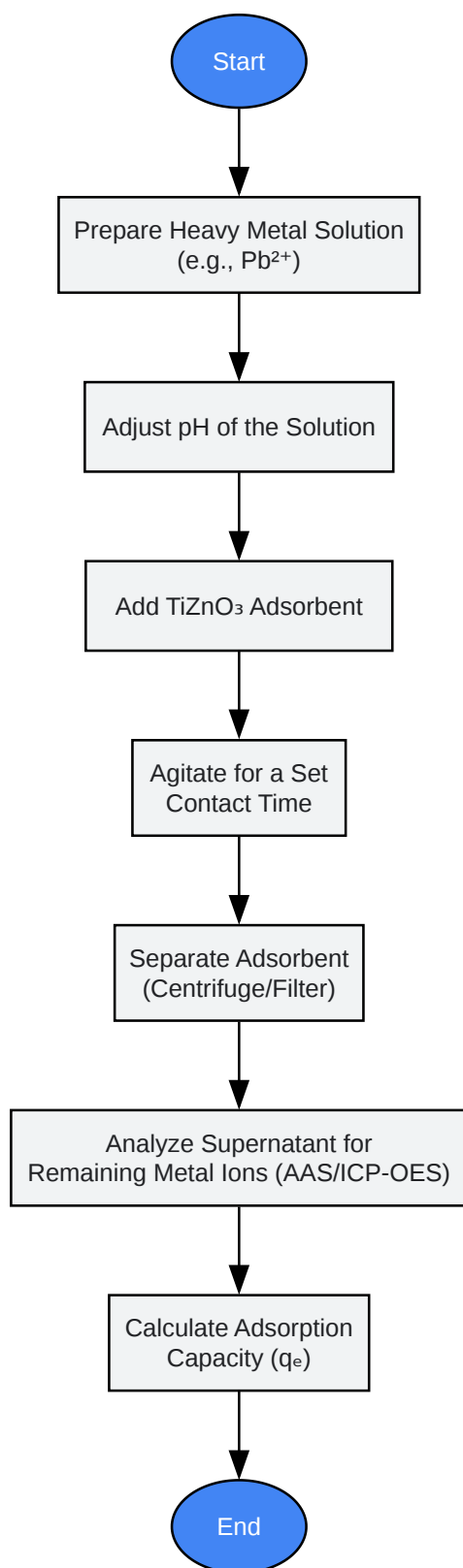
- Add a known mass of the TiO<sub>2</sub>/ZnO adsorbent to each flask (e.g., to achieve a dosage of 0.4 g/L).
- Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 105 minutes) at a constant temperature (e.g., 50°C) to ensure equilibrium is reached.
- Sample Collection and Analysis:
  - After the desired contact time, filter or centrifuge the samples to separate the adsorbent.
  - Analyze the concentration of Pb<sup>2+</sup> remaining in the filtrate/supernatant using AAS or ICP-OES.
- Calculation of Adsorption Capacity: The amount of Pb<sup>2+</sup> adsorbed per unit mass of the adsorbent at equilibrium ( $q_e$ , in mg/g) can be calculated as follows:  $q_e = [(C_0 - C_e) * V] / m$  where  $C_0$  and  $C_e$  are the initial and equilibrium concentrations of Pb<sup>2+</sup> (mg/L), respectively,  $V$  is the volume of the solution (L), and  $m$  is the mass of the adsorbent (g).
- Kinetic and Isotherm Studies: To determine the adsorption kinetics and isotherms, the experiment should be repeated with varying contact times and initial Pb<sup>2+</sup> concentrations, respectively. The experimental data can then be fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Visualizations

## Signaling Pathways and Experimental Workflows







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